molecular formula C17H10IN3OS B2459060 4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313406-00-7

4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2459060
CAS RN: 313406-00-7
M. Wt: 431.25
InChI Key: QFRLJPNNKOGWKR-UHFFFAOYSA-N
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Description

The compound “4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains a cyano group (-CN), an iodophenyl group (C6H4I), a thiazol group (a ring containing nitrogen and sulfur), and a benzamide group (a benzene ring attached to a carboxamide group). The exact properties of this compound would depend on the specific arrangement of these groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a possible synthesis could start with a benzamide, which could be reacted with a suitable reagent to introduce the thiazol group. The cyano group could then be introduced through a reaction with a cyanating agent. Finally, the iodophenyl group could be introduced through a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and iodophenyl groups are both aromatic and would contribute to the overall stability of the molecule. The thiazol ring would introduce some strain into the molecule, while the cyano group would likely be a site of high electron density .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The cyano group could be hydrolyzed to form a carboxylic acid, or it could undergo addition reactions with nucleophiles. The iodophenyl group could undergo substitution reactions with suitable nucleophiles. The thiazol ring could potentially be opened under acidic or basic conditions .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis of this compound, its reactivity, and its potential uses .

properties

IUPAC Name

4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10IN3OS/c18-14-7-5-12(6-8-14)15-10-23-17(20-15)21-16(22)13-3-1-11(9-19)2-4-13/h1-8,10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRLJPNNKOGWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

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